molecular formula C22H35N3O6 B13685116 N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine

N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine

Cat. No.: B13685116
M. Wt: 437.5 g/mol
InChI Key: WQQQOGWMNZZDKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine typically involves the stepwise protection of the amine groups on ethanediamine. The process begins with the protection of one amine group using the Cbz group, followed by the protection of the second amine group with the Boc group.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected ethanediamine derivatives and various substituted products depending on the nucleophiles used in substitution reactions .

Mechanism of Action

The mechanism of action of N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine primarily involves its role as a protected amine. The protecting groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine groups can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is unique due to the presence of both Cbz and Boc protecting groups, along with the Boc-protected aminoethyl group. This combination of protecting groups provides versatility in synthetic applications, allowing for selective deprotection and functionalization .

Properties

Molecular Formula

C22H35N3O6

Molecular Weight

437.5 g/mol

IUPAC Name

benzyl N,N-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate

InChI

InChI=1S/C22H35N3O6/c1-21(2,3)30-18(26)23-12-14-25(15-13-24-19(27)31-22(4,5)6)20(28)29-16-17-10-8-7-9-11-17/h7-11H,12-16H2,1-6H3,(H,23,26)(H,24,27)

InChI Key

WQQQOGWMNZZDKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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